molecular formula C18H17N3O4 B11455519 N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide

Cat. No.: B11455519
M. Wt: 339.3 g/mol
InChI Key: DHCSQQXOQRSTGG-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide is a complex organic compound with a unique structure that includes both benzoxazinone and acetylamino phenyl groups

Preparation Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxazinone core, followed by the introduction of the acetylamino phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The benzoxazinone core can interact with enzymes and receptors, modulating their activity. The acetylamino phenyl group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide can be compared with similar compounds such as:

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(2-oxo-3,4-dihydro-1,4-benzoxazin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O4/c1-11(22)19-12-6-8-13(9-7-12)20-17(23)10-15-18(24)25-16-5-3-2-4-14(16)21-15/h2-9,15,21H,10H2,1H3,(H,19,22)(H,20,23)

InChI Key

DHCSQQXOQRSTGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)OC3=CC=CC=C3N2

Origin of Product

United States

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